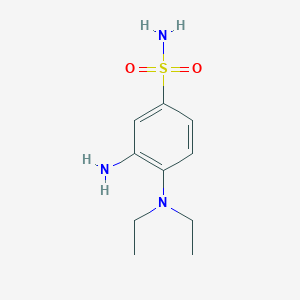

3-Amino-4-(diethylamino)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-Amino-4-(diethylamino)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. While the provided papers do not directly discuss 3-Amino-4-(diethylamino)benzenesulfonamide, they do provide insights into similar sulfonamide compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of sulfonamide compounds is a topic of interest due to their potential therapeutic applications. For instance, the paper titled "New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase" discusses the synthesis of hybrid compounds containing a sulfonamide group for the treatment of Alzheimer’s disease . Although the synthesis of 3-Amino-4-(diethylamino)benzenesulfonamide is not explicitly described, similar synthetic methods could potentially be applied to its production.

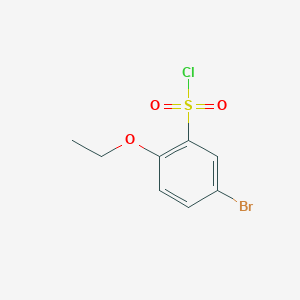

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The paper "Crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride" provides insights into the crystal and molecular structures of a closely related compound, determined by X-ray diffraction . This information can be valuable when considering the molecular structure of 3-Amino-4-(diethylamino)benzenesulfonamide, as the presence of amino groups and the sulfonamide moiety are common structural features.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The research on "Theoretical and experimental investigation of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide" includes structural and spectroscopic properties, which can shed light on the reactivity of the sulfonamide group . Although the specific chemical reactions of 3-Amino-4-(diethylamino)benzenesulfonamide are not detailed, the study provides a foundation for understanding how such compounds might react.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The paper on the theoretical and experimental investigation of a sulfonamide compound provides data on its crystalline structure, spectroscopic properties, and theoretical calculations, which can be used to predict similar properties for 3-Amino-4-(diethylamino)benzenesulfonamide . These properties are essential for understanding the compound's behavior in different environments and its potential applications.

Wissenschaftliche Forschungsanwendungen

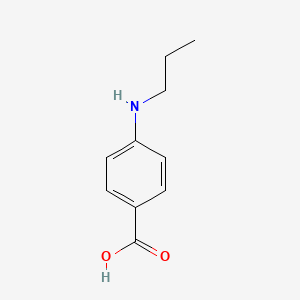

Enzyme Inhibition and Molecular Docking : Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde were synthesized, including a derivative of 3-Amino-4-(diethylamino)benzenesulfonamide. These compounds showed inhibitory effects on enzymes like cholesterol esterase, tyrosinase, and α-amylase, with molecular docking studies providing insights into their binding interactions (Alyar et al., 2019).

Potential in Photodynamic Therapy : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups (including derivatives of 3-Amino-4-(diethylamino)benzenesulfonamide) highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Antioxidant and Anti-inflammatory Properties : Selenium-Sulfa compounds, including 4-amino-3-(arylselenyl)benzenesulfonamides, demonstrated antioxidant, anti-edematogenic, and antinociceptive properties. These compounds were synthesized and evaluated for their potential therapeutic applications, including in the treatment of painful conditions (Sacramento et al., 2021).

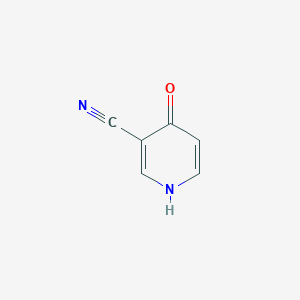

Anticancer Activity : Novel indenopyridine derivatives, including 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide, were synthesized and showed potent in vitro anticancer activity against breast cancer cell lines. Certain compounds exhibited higher potency than reference drugs, indicating their potential as anticancer agents (Ghorab & Al-Said, 2012).

Carbonic Anhydrase Inhibition : Research into novel benzenesulfonamide derivatives, including those containing 3-Amino-4-(diethylamino)benzenesulfonamide, highlighted their potential as carbonic anhydrase inhibitors. These compounds showed affinity for isozymes involved in aqueous humor secretion within the eye, suggesting their application in treating glaucoma (Mincione et al., 2001).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-4-(diethylamino)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-3-13(4-2)10-6-5-8(7-9(10)11)16(12,14)15/h5-7H,3-4,11H2,1-2H3,(H2,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVXYIQBYRMGDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395358 |

Source

|

| Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(diethylamino)benzenesulfonamide | |

CAS RN |

41893-78-1 |

Source

|

| Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)